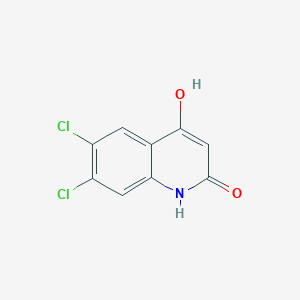
tert-butyl 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetate
描述
tert-butyl 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetate is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3-methyl-2-oxotetrahydropyrimidin-1(2H)-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-methyl-2-oxotetrahydropyrimidine and tert-butyl acetate.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents to facilitate the reaction.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of tert-butyl(3-methyl-2-oxotetrahydropyrimidin-1(2H)-yl)acetate may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
化学反应分析
Types of Reactions
tert-butyl 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrimidine derivatives.
科学研究应用
tert-butyl 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its potential therapeutic effects.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl(3-methyl-2-oxotetrahydropyrimidin-1(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-methyl-2-oxotetrahydropyrimidine: A precursor in the synthesis of tert-butyl(3-methyl-2-oxotetrahydropyrimidin-1(2H)-yl)acetate.
Tert-butyl acetate: Another precursor used in the synthesis.
Other Pyrimidine Derivatives: Compounds with similar structures and functional groups.
Uniqueness
tert-butyl 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its tert-butyl ester group and pyrimidine core make it a valuable compound for various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
1190392-69-8 |
|---|---|
分子式 |
C11H20N2O3 |
分子量 |
228.29 g/mol |
IUPAC 名称 |
tert-butyl 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-9(14)8-13-7-5-6-12(4)10(13)15/h5-8H2,1-4H3 |
InChI 键 |
SBWFHQQFTPEOMT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CN1CCCN(C1=O)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-bromo-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate](/img/structure/B8572068.png)








![1-[4-(2-Methylpyrimidin-5-yl)phenyl]cyclopropanecarbohydrazide](/img/structure/B8572115.png)
![(6-Chloro-1H-indol-3-yl)[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B8572143.png)

